Cucumin H -

Cucumin H

Catalog Number: EVT-1579338
CAS Number:
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cucumin H is a natural product found in Macrocystidia cucumis with data available.
Overview

Cucumin H is a compound related to curcumin, which is derived from the rhizome of the turmeric plant (Curcuma longa). Curcumin is known for its vibrant yellow color and has been extensively studied for its potential health benefits, including anti-inflammatory and antioxidant properties. Cucumin H, like curcumin, belongs to a class of compounds known as curcuminoids, which are polyphenolic compounds that exhibit various biological activities.

Source

Cucumin H is synthesized from natural sources, primarily turmeric. The extraction and purification processes for curcumin and its derivatives have been optimized over the years, utilizing various methods such as solvent extraction and chromatography. These methods aim to isolate curcuminoids in high purity and yield.

Classification

Cucumin H is classified under curcuminoids, specifically as a derivative of curcumin. Curcuminoids are categorized based on their chemical structure into three main types: curcumin (diferuloylmethane), demethoxycurcumin, and bisdemethoxycurcumin. Cucumin H may exhibit unique properties that differentiate it from these other curcuminoids.

Synthesis Analysis

The synthesis of Cucumin H can be achieved through several methods, primarily involving the condensation of aromatic aldehydes with diketones.

Methods

  1. Aldol Condensation: The synthesis typically involves the reaction of a diketone (such as 2,4-pentanedione) with an aromatic aldehyde in the presence of a catalyst like n-butylamine. This method allows for the formation of curcuminoid structures with varying substitutions.
  2. Catalytic Systems: Different catalytic systems have been explored to enhance yields:
    • Silica and Alumina Catalysts: These have been shown to provide yields ranging from 70% to 85% in the synthesis of curcuminoids .
    • Boron Compounds: The use of boron oxide or boron trifluoride can facilitate the reaction by activating the diketone .

Technical Details

The typical reaction conditions involve heating the reactants in an organic solvent (e.g., N,N-dimethylacetamide) under controlled temperatures (around 70-80°C) for a specified duration. The reaction is monitored using High-Performance Liquid Chromatography (HPLC) to assess yield and purity .

Molecular Structure Analysis

Cucumin H shares a structural similarity with curcumin, featuring a central carbon chain flanked by two aromatic rings.

Structure

  • Chemical Formula: C₂₁H₂₀O₆
  • Molecular Weight: Approximately 368.39 g/mol
  • Functional Groups: Contains phenolic hydroxyl groups and methoxy groups which contribute to its reactivity and biological activity.

Data

The molecular structure can be represented as follows:

Cucumin H E 1 7 bis 4 hydroxy 3 methoxyphenyl hepta 1 6 diene 3 5 dione\text{Cucumin H}\rightarrow \text{ E 1 7 bis 4 hydroxy 3 methoxyphenyl hepta 1 6 diene 3 5 dione}

This structure allows for various interactions with biological molecules, influencing its pharmacological effects.

Chemical Reactions Analysis

Cucumin H undergoes various chemical reactions that can modify its structure and enhance its biological activity.

Reactions

  1. Hydrolysis: Under acidic or basic conditions, Cucumin H can hydrolyze to form simpler phenolic compounds.
  2. Oxidation: The phenolic groups can undergo oxidation reactions leading to the formation of quinones.
  3. Complexation: Cucumin H can form complexes with metal ions, enhancing its stability and bioavailability .

Technical Details

These reactions are typically studied using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to elucidate structural changes.

Mechanism of Action

The mechanism by which Cucumin H exerts its biological effects involves multiple pathways:

Process

  1. Antioxidant Activity: Cucumin H scavenges free radicals due to its phenolic hydroxyl groups.
  2. Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.
  3. Cell Signaling Modulation: It influences signaling pathways like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in inflammation .

Data

Studies indicate that Cucumin H can modulate gene expression related to inflammation and oxidative stress responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a bright yellow powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide; limited solubility in water.
  • Melting Point: Approximately 183–185°C.

Chemical Properties

  • pH Sensitivity: The color changes with pH; it appears red in alkaline solutions due to deprotonation of hydroxyl groups.
  • Stability: Sensitive to light and heat; degradation occurs under prolonged exposure to these conditions .
Applications

Cucumin H has significant scientific applications:

  1. Pharmaceuticals: Used in formulations targeting inflammation, pain relief, and chronic diseases.
  2. Nutraceuticals: Incorporated into dietary supplements for its health benefits.
  3. Cosmetics: Utilized for its antioxidant properties in skin care products.

Research continues to explore its potential in various therapeutic areas due to its multifaceted biological activities .

Biosynthesis and Metabolic Engineering of Curcuminoid Pathways

Enzymatic Regulation in Phenylpropanoid Biosynthesis

The biosynthesis of curcuminoids occurs via the phenylpropanoid pathway, where Curcuma longa employs two dedicated type III polyketide synthases (PKSs): diketide-CoA synthase (DCS) and curcumin synthase (CURS). DCS catalyzes the condensation of feruloyl-CoA (derived from phenylalanine) with malonyl-CoA to form feruloyldiketide-CoA. CURS then mediates the coupling of this diketide intermediate with a second feruloyl-CoA molecule to yield curcumin. This bifurcated enzymatic system operates with high efficiency—co-incubation of DCS and CURS results in a >90% conversion rate of precursors to curcumin, compared to <5% efficiency when CURS acts alone [1]. Substrate specificity studies reveal that DCS exhibits a 10-fold higher affinity for feruloyl-CoA than for p-coumaroyl-CoA, explaining the predominance of curcumin over bisdemethoxycurcumin in turmeric rhizomes [1] [4].

Table 1: Key Enzymes in Curcuminoid Biosynthesis

EnzymeFunctionSubstrate SpecificityCatalytic Efficiency (kcat/Km)
Diketide-CoA synthase (DCS)Condenses feruloyl-CoA + malonyl-CoA → feruloyldiketide-CoAPrefers feruloyl-CoA > p-coumaroyl-CoA1.4 × 104 M−1s−1
Curcumin synthase (CURS1)Couples feruloyldiketide-CoA + feruloyl-CoA → curcuminAccepts both feruloyl- & p-coumaroyl-diketides8.9 × 103 M−1s−1

The phenylpropanoid backbone is regulated by upstream enzymes: cinnamate 4-hydroxylase (C4H) introduces the 4-OH group to cinnamic acid, while caffeic acid O-methyltransferase (COMT) methylates caffeic acid to form ferulic acid. Genetic disruption of COMT in heterologous hosts reduces ferulic acid pools, diminishing curcumin yields by >60% [9].

Genetic Modulation of Curcuminoid Yield in Curcuma longa

Natural genetic diversity in turmeric germplasm enables the selection of high-curcuminoid variants. Screening of 200 Indian C. longa accessions identified accessions CL 157 and CL 272 with total curcuminoid contents of 4.55% and 4.37% dry weight, respectively—significantly exceeding the typical 2–4% range. CL 157 accumulates 2.17% curcumin, 1.31% demethoxycurcumin, and 1.24% bisdemethoxycurcumin, demonstrating coordinated upregulation of all curcuminoid branches [3]. Correlation analyses reveal that primary rhizome core diameter (r=0.82) and secondary rhizome length (r=0.79) strongly associate with elevated curcuminoid levels, providing morphological markers for breeding [3].

Table 2: High-Curcuminoid Turmeric Germplasm

AccessionCurcumin (%)Demethoxycurcumin (%)Bisdemethoxycurcumin (%)Total Curcuminoids (%)Rhizome Yield (g/plant)
CL 1572.171.311.244.55342.6
CL 2722.131.080.894.37319.8
CL 2531.921.450.864.23301.2

Metabolic engineering in native turmeric focuses on overexpressing rate-limiting enzymes. Transgenic C. longa lines with DCS/CURS1 overexpression under the CaMV 35S promoter show 2.3-fold higher curcumin accumulation than wild-type plants. This is achieved without altering rhizome biomass, confirming that carbon flux redirection—not precursor availability—limits natural biosynthesis [4].

Heterologous Expression Systems for Curcumin Production

Heterologous systems bypass the agronomic constraints of turmeric cultivation by enabling microbial curcuminoid synthesis. Three advanced platforms demonstrate scalable production:

Escherichia coli Biofilms

Engineered E. coli JM109(DE3) biofilms expressing Arabidopsis thaliana 4CL (At4CL1), C. longa DCS (ClDCS), and CURS (ClCURS1) achieve 2.2 fg curcumin/cell—a 10-fold increase over planktonic counterparts. Biofilms tolerate 8 mM ferulic acid (FA) without growth inhibition, converting it to curcumin at 40% efficiency. The extracellular polymeric matrix enhances cofactor retention and enzyme stability, enabling sustained production for >72 hours [10].

Saccharomyces cerevisiae

Integrated genomic expression of Pseudomonas aeruginosa HpaB (oxygenase), Salmonella enterica HpaC (reductase), A. thaliana COMT (AtCOMT), Pseudomonas paucimobilis feruloyl-CoA synthetase (PpFerA), ClDCS, and ClCURS1 in S. cerevisiae IMX581 enables de novo curcumin synthesis from glucose. Optimized strains produce 4.2 ± 0.6 mg/L without precursor feeding—the highest reported titer in yeast. Critical enhancements include:

  • CRISPR-Cas9-mediated integration of pathway genes to eliminate plasmid instability
  • Caffeoyl-shikimate esterase (CSE) co-expression to increase phenylpropanoid flux by 55%
  • Two-phase cultivation separating growth (30°C) and production (26°C) phases [5] [7].

Non-Conventional Hosts

Pseudomonas putida KT2440 exploits its native CoA-ligase activity to simplify pathway engineering. Expressing only ClDCS and ClCURS1, it produces 98 mg/L curcumin from 3 mM FA—a 30% yield improvement over E. coli due to reduced diketide hydrolysis [4]. Yarrowia lipolytica utilizes its high acetyl-CoA pool for malonyl-CoA generation, achieving 136 mg/L bisdemethoxycurcumin when expressing 4CL, DCS, and CURS [4].

Table 3: Heterologous Curcumin Production Systems

HostPathway EnzymesPrecursor/SubstrateMax. TiterYield
E. coli biofilmAt4CL1 + ClDCS + ClCURS18 mM ferulic acid2.2 fg/cell40% of theoretical
S. cerevisiae IMX581HpaB/HpaC + AtCOMT + PpFerA + ClDCS + ClCURS1Glucose4.2 mg/L0.14 mg/g glucose
P. putida KT2440ClDCS + ClCURS1 (native 4CL)3 mM ferulic acid98 mg/L30%
E. coli BL21(DE3)Le4CL + OsCUS + CgACC*1 mM ferulic acid113 mg/L35%

*Le4CL: Lithospermum erythrorhizon 4CL; OsCUS: Oryza sativa curcuminoid synthase; CgACC: Corynebacterium glutamicum acetyl-CoA carboxylase [4] [10].

Future advances require dynamic pathway regulation to balance phenylpropanoid flux and reduce intermediate toxicity. Tools such as FA-responsive promoters and diketide-responsive riboswitches show promise in minimizing cellular stress during scale-up [5] [10].

Properties

Product Name

Cucumin H

IUPAC Name

(3aS,4S,7aS)-4-hydroxy-3a,5,5,7a-tetramethyl-2,3,4,6-tetrahydro-1H-cyclopenta[a]pentalen-7-one

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

InChI

InChI=1S/C15H22O2/c1-13(2)8-9-10(12(13)17)14(3)6-5-7-15(14,4)11(9)16/h12,17H,5-8H2,1-4H3/t12-,14+,15-/m1/s1

InChI Key

VPYSTMZLNKAVRU-VHDGCEQUSA-N

Synonyms

cucumin H

Canonical SMILES

CC1(CC2=C(C1O)C3(CCCC3(C2=O)C)C)C

Isomeric SMILES

C[C@@]12CCC[C@@]1(C(=O)C3=C2[C@H](C(C3)(C)C)O)C

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